4,4'-Diamino-2,2'-stilbenedisulfonic acid (CAS 81-11-8), commonly known as DSD acid, is a highly functionalized aromatic diamine featuring a conjugated diphenyl ethylene core and dual sulfonic acid groups. As a foundational intermediate in the chemical industry, it exhibits strong absorption in the 340–370 nm ultraviolet range and emits visible blue fluorescence. This photophysical property, combined with its high substantivity to cellulosic fibers, makes it the primary precursor for over 75% of global fluorescent whitening agents (FWAs) and a critical building block for direct azo dyes. Industrial procurement focuses heavily on its synthesis route (catalytic vs. iron reduction), moisture content, and salt form, as these parameters dictate downstream reactivity and final product optical performance .
Substituting DSD acid with generic aromatic diamines or its precursor, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA), is technically impossible in optical brightener workflows. Non-stilbene diamines lack the extended conjugated double-bond system required for the critical UV-to-blue fluorescence shift, rendering them useless for whitening applications. Furthermore, while DNSDA shares the stilbene core, its nitro groups cannot undergo the nucleophilic condensation with cyanuric chloride or diazotization required to build triazinyl-aminostilbene derivatives. Even substituting high-purity catalytically hydrogenated DSD acid with crude iron-reduced DSD acid fails in premium applications, as residual red azo intermediates and benzyl impurities in the crude grade severely degrade the whiteness index of the final formulated brightener [1].
The synthesis route of DSD acid directly impacts its suitability for premium optical brighteners. Catalytically hydrogenated DSD acid achieves a chroma index of <0.2 and limits benzyl impurities to <0.3%, whereas traditional iron-powder reduction leaves residual red azo compounds that exceed FWA color standards. Furthermore, the catalytic grade generates process wastewater with a Chemical Oxygen Demand (COD) of <100 mg/L, compared to 1000 mg/L for the iron process [1].
| Evidence Dimension | Product Chroma and Wastewater COD |
| Target Compound Data | Catalytic DSD Acid (Chroma <0.2, COD <100 mg/L) |
| Comparator Or Baseline | Iron-reduced DSD Acid (High red azo residuals, COD 1000 mg/L) |
| Quantified Difference | >90% reduction in wastewater COD and elimination of FWA-degrading color impurities. |
| Conditions | Industrial synthesis and formulation of stilbene-based optical brighteners. |
Buyers must specify catalytically produced DSD acid to ensure the final optical brightener meets strict whiteness standards without off-color tinting.
DSD acid is highly hygroscopic due to its hydrophilic sulfonic acid groups, requiring strict moisture control to prevent the hydrolysis of sensitive downstream reagents like cyanuric chloride. Procurement specifications demand a residual moisture content of <0.5%. Because the free acid decomposes at temperatures exceeding 100°C, it must be dried under mild conditions (e.g., spin flash drying below 80°C) rather than standard high-heat industrial drying [1].
| Evidence Dimension | Residual Moisture and Drying Temperature |
| Target Compound Data | Flash-dried DSD Acid (<0.5% moisture, dried <80°C) |
| Comparator Or Baseline | Standard aromatic intermediates (often tolerate >120°C drying) |
| Quantified Difference | Strict requirement for <0.5% moisture while maintaining processing temperatures strictly below 80°C to prevent thermal decomposition. |
| Conditions | Preparation for anhydrous or moisture-sensitive condensation reactions. |
Procuring properly dried DSD acid (<0.5% moisture) is critical to maximizing yield during the initial cyanuric chloride condensation step of FWA manufacturing.
The free acid form of DSD acid exhibits very limited aqueous solubility, forming a suspension with a pH of approximately 4.3 at 30 g/L. In contrast, the disodium salt is highly water-soluble. Using the pre-neutralized disodium salt allows direct entry into the cyanuric chloride condensation reaction (which requires a strict pH of 4.5–5.5 at 5–15°C) without the need for an initial alkali neutralization step, thereby streamlining the process and reducing reagent consumption[REFS-1, REFS-2].
| Evidence Dimension | Aqueous Solubility and Process Integration |
| Target Compound Data | DSD Acid Disodium Salt (Highly soluble, direct reaction ready) |
| Comparator Or Baseline | DSD Free Acid (Insoluble suspension at 30 g/L, requires alkali) |
| Quantified Difference | Elimination of the preliminary neutralization step and associated alkali consumption during triazinyl-aminostilbene synthesis. |
| Conditions | Aqueous condensation with cyanuric chloride at pH 4.5–5.5 and 5–15°C. |
Procuring the disodium salt form directly reduces cycle times and raw material costs in large-scale optical brightener production facilities.
Leveraging its highly reactive diamine groups and optimal moisture profile (<0.5%), DSD acid is the primary precursor for premium fluorescent whitening agents. It undergoes controlled bis-condensation with cyanuric chloride at 5–15°C and pH 4.5–5.5 to form the substantive di- or tetra-sulfonated derivatives used in high-end laundry detergents and paper manufacturing [1].
The diamine functionality of DSD acid allows for double diazotization (tetrazotization) and subsequent coupling with various aromatic amines or phenols. The high-purity catalytic grade ensures that the resulting direct dyes achieve vibrant, reproducible shades without interference from benzyl or red azo impurities [2].
Due to its strong UV absorption (340–370 nm) and blue fluorescence emission, DSD acid is incorporated into specialty polymers and acts as a fluorescent sensor for heavy metal ions. Procuring the highly soluble disodium salt facilitates seamless blending into aqueous coating formulations, providing enhanced brightness and UV-blocking properties [3].
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